>425-Fold MDR Reversal Ratio vs. Verapamil in Paclitaxel-Resistant A2780/T Cells
In a head-to-head comparison within the same study, compound 27f (P-gp inhibitor 13) achieved a greater than 425-fold reversal of paclitaxel resistance in P-gp-overexpressing A2780/T cells, whereas the majority of the 49 synthesized seco-DSP/DCK analogs and the reference inhibitor verapamil exhibited only 'comparable' (i.e., substantially lower) MDR reversal activity [1]. This fold-reversal was calculated as the ratio of the IC50 of paclitaxel alone to the IC50 of paclitaxel in the presence of the inhibitor [1].
| Evidence Dimension | MDR reversal fold-ratio in A2780/T cells |
|---|---|
| Target Compound Data | >425-fold |
| Comparator Or Baseline | Verapamil (reversal activity described as 'comparable' to the average of the 49 analogs, implying a value significantly <425) |
| Quantified Difference | >425-fold for compound 27f vs. non-specified but lower activity for verapamil |
| Conditions | A2780/T human ovarian carcinoma cells with P-gp overexpression; paclitaxel cytotoxicity assay |
Why This Matters
This magnitude of reversal indicates superior potential to restore chemotherapeutic efficacy in resistant cancer models, a key differentiator for labs selecting a lead chemosensitizer.
- [1] Wang W, Wan Q, Li M, Qu F, Liu H, Chen Y. Design, synthesis and biological evaluation of seco-DSP/DCK derivatives reversing P-glycoprotein-mediated paclitaxel resistance in A2780/T cells. Eur J Med Chem. 2023;250:115218. View Source
